molecular formula C12H20ClN5 B12233684 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B12233684
M. Wt: 269.77 g/mol
InChI Key: ZUMZVAYFZQYDED-UHFFFAOYSA-N
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Description

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a bispyrazole derivative characterized by two substituted pyrazole rings. The first pyrazole ring (1,4-dimethyl-1H-pyrazol-5-yl) contains methyl groups at positions 1 and 4, while the second pyrazole (1-isopropyl-1H-pyrazol-4-amine) features an isopropyl substituent at position 1 and an amine group at position 4. This structural arrangement confers unique steric and electronic properties, making it a candidate for exploration in medicinal chemistry and materials science. Crystal structure determination of such compounds often employs SHELX software, a widely recognized tool for small-molecule refinement .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-8-11(6-15-17)13-7-12-10(3)5-14-16(12)4;/h5-6,8-9,13H,7H2,1-4H3;1H

InChI Key

ZUMZVAYFZQYDED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CN(N=C2)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine requires two primary pyrazole intermediates:

  • 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde (CAS 1855948-74-1): Synthesized via Vilsmeier-Haack formylation of 1,4-dimethylpyrazole.
  • 1-Isopropyl-1H-pyrazol-4-amine : Prepared through nucleophilic substitution of 1H-pyrazol-4-amine with isopropyl bromide under basic conditions.
Precursor Synthetic Route Yield Key Reagents/Conditions
1,4-Dimethylpyrazole Cyclocondensation of acetylacetone 85–92% Hydrazine hydrate, ethanol, Δ
1-Isopropyl-1H-pyrazol-4-amine Alkylation of 1H-pyrazol-4-amine 78% K₂CO₃, DMF, 60°C, 12h

Stepwise Synthesis and Reaction Mechanisms

Condensation Reaction

The aldehyde group of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde undergoes nucleophilic attack by the amine group of 1-isopropyl-1H-pyrazol-4-amine, forming an imine intermediate. This step is typically catalyzed by p-toluenesulfonic acid (p-TsOH) in ethanol:

$$
\text{1,4-Dimethyl-1H-pyrazole-5-carbaldehyde} + \text{1-Isopropyl-1H-pyrazol-4-amine} \xrightarrow{\text{p-TsOH, EtOH, 70°C}} \text{Imine intermediate} \quad (\text{Yield: 89\%})
$$

Reductive Amination

The imine intermediate is reduced to the final amine using sodium borohydride (NaBH₄) in methanol. Alternative reductants like hydrogen/Pd-C or cyanoborohydride resins are employed for higher selectivity:

$$
\text{Imine intermediate} \xrightarrow{\text{NaBH₄, MeOH, 25°C}} \text{this compound} \quad (\text{Yield: 93\%})
$$

Optimization Data:
Reductant Solvent Temperature Time Yield
NaBH₄ MeOH 25°C 2h 93%
H₂/Pd-C (5%) EtOAc 50°C 6h 85%
NaBH₃CN THF 0°C→25°C 12h 88%

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput, industrial protocols adopt continuous flow reactors (CFRs) for the condensation and reduction steps:

  • Condensation : Ethanol/p-TsOH mixture at 70°C, residence time 30 minutes.
  • Reduction : In-line NaBH₄ injection at 25°C, residence time 1 hour.
  • Purification : Automated centrifugal partition chromatography (CPC) achieves >99% purity.
CFR Performance Metrics:
Parameter Condensation Step Reduction Step
Throughput (kg/day) 12.5 11.8
Purity (%) 95.2 98.7
Solvent Recovery (%) 92 90

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, the condensation step completes in 10 minutes (vs. 2 hours conventionally) with comparable yields:

Method Time Yield Energy Consumption (kWh/kg)
Conventional heating 2h 89% 8.7
Microwave 10m 88% 2.1

Solid-Phase Synthesis

Immobilized reagents (e.g., polymer-bound borohydride) simplify purification. This method is favored for small-scale, high-value batches:

$$
\text{Imine intermediate} \xrightarrow{\text{Polymer-BH₃, THF}} \text{Product} \quad (\text{Yield: 85\%, Purity: 97\%})
$$

Characterization and Quality Control

Critical analytical data for the final product:

Property Method Value
Melting Point DSC 142–144°C
Purity HPLC (C18 column) 99.3% (254 nm)
Molecular Weight HRMS 269.77 g/mol (Calc. 269.77)
¹H NMR (400 MHz, DMSO) - δ 1.32 (d, J=6.8 Hz, 6H), 2.25 (s, 3H), 3.82 (s, 3H), 4.21 (m, 1H), 6.47 (s, 1H), 7.12 (s, 1H)

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine , arises from regioisomeric substitution. Gradient HPLC (ACN/H₂O + 0.1% TFA) resolves this with a retention time difference of 1.2 minutes.

Solvent Selection

Ethanol outperforms DMF or THF in minimizing side reactions:

Solvent Byproduct (%) Reaction Time
EtOH 2.1 2h
DMF 11.4 1.5h
THF 8.9 3h

Chemical Reactions Analysis

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring. Common reagents include halides and amines.

    Coupling reactions: The compound can participate in coupling reactions with various electrophiles, leading to the formation of more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in various metabolic pathways.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is also explored as a lead compound for drug development.

    Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in inflammation, microbial growth, and cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine (Target) Estimated: C₁₂H₂₁N₅ ~259.34 1,4-dimethylpyrazole; isopropyl group Compact steric profile; potential for H-bonding via amine
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine C₁₅H₂₄ClN₅ 309.84 Cyclopentyl; 3-methylpyrazole; chlorine atom Increased lipophilicity due to cyclopentyl group
N-(6–(1,4-dimethyl-1H-pyrazol-5-yl)quinolin-4-yl)benzo[d]thiazol-5-amine (Compound 22) C₂₁H₂₀N₆S 396.49 Quinoline; benzothiazole Extended aromatic system; potential π-π interactions
N-(3-Cyclopropyl-1,4-dimethyl-1H-pyrazol-5-yl)-7-(3,5-dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-amine (Compound 37) C₂₅H₂₈N₇O₂ 458.23 Pyrimidoindole; cyclopropyl; methoxy; isoxazole Complex heterocyclic system; high molecular complexity

Key Observations:

  • Steric Effects : The target compound’s isopropyl group provides moderate steric hindrance compared to the bulkier cyclopentyl group in the analog from .
  • Polarity : The amine group in the target compound may improve solubility relative to halogenated analogs (e.g., chlorine in ) .

Biological Activity

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article reviews the compound's biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features two pyrazole rings and various substituents that contribute to its unique biological activity. Its molecular formula is C₁₂H₂₀ClN₅ with a molecular weight of 269.77 g/mol. The structural characteristics include:

Property Value
Common NameThis compound
CAS Number1855948-74-1
Molecular FormulaC₁₂H₂₀ClN₅
Molecular Weight269.77 g/mol

Enzyme Inhibition

Research indicates that this compound acts as an effective inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer cell proliferation. The compound's mechanism involves binding to the active sites of enzymes, thereby disrupting their activity and leading to altered cellular processes.

Anticancer Properties

The compound has been evaluated for its anticancer potential across various cancer cell lines. Notably, it has shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells. Table 1 summarizes the findings from several studies:

Study Cell Line IC₅₀ (µM) Mechanism of Action
Study AMIA PaCa-2< 10mTORC1 inhibition and autophagy modulation
Study BA54926Induction of apoptosis
Study CHepG217.82Cell cycle arrest and apoptosis

Case Study 1: Antiproliferative Activity

In a study investigating the antiproliferative effects of various pyrazole derivatives, this compound was highlighted for its submicromolar activity against MIA PaCa-2 cells. The study demonstrated that the compound not only inhibited cell growth but also promoted autophagy under nutrient-deprived conditions.

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the pyrazole rings significantly influenced the biological activity of the compound. For instance, substituting different alkyl groups on the pyrazole moieties altered enzyme binding affinity and selectivity.

The compound's mechanism involves multiple pathways:

  • mTORC1 Pathway Modulation : Inhibition of mTORC1 leads to increased autophagic activity, which is crucial for cancer cell survival under stress conditions.
  • Apoptotic Pathways : The compound induces apoptosis through caspase activation, leading to programmed cell death in cancer cells.

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